molecular formula C11H18Cl2N2 B2927884 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride CAS No. 1189943-91-6

3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride

Cat. No.: B2927884
CAS No.: 1189943-91-6
M. Wt: 249.18
InChI Key: VEXXVSPVTXFRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride: is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 3-position and a pyrrolidinyl group at the 4-position. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .

Mechanism of Action

Target of Action

It is suggested that this compound may have a role in the synthesis of antidepressant molecules . Antidepressants typically target neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

Given its potential role in the synthesis of antidepressants , it may interact with its targets to modulate neurotransmitter systems, thereby influencing mood and emotional states.

Biochemical Pathways

If it plays a role in the synthesis of antidepressants , it may influence pathways related to the synthesis, release, and reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine.

Result of Action

If it contributes to the synthesis of antidepressants , its action could result in the modulation of neurotransmitter systems, potentially leading to improved mood and emotional states.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Chemistry:

In chemistry, 3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology:

In biological research, this compound is used to study the interactions of aniline derivatives with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine:

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various applications in material science and engineering .

Comparison with Similar Compounds

Uniqueness:

3-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is unique due to the presence of both a methyl group and a pyrrolidinyl group on the aniline ring. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-methyl-4-pyrrolidin-1-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXXVSPVTXFRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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